3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride
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Overview
Description
3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride is a heterocyclic compound with a molecular weight of 195.29 g/mol It is known for its unique structure, which includes a thiomorpholine ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride typically involves the reaction of thiomorpholine with a phenyl-substituted reagent under controlled conditions. One common method includes the oxidation of 3-phenylthiomorpholine using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents.
Reduction: Reduction reactions can convert the compound back to its thiomorpholine form.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the thiomorpholine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Substituted Thiomorpholines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit certain enzymes involved in metabolic pathways, leading to its bioactive properties.
Modulating Receptors: The compound may interact with receptors on cell surfaces, altering cellular responses.
Oxidative Stress: It may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.
Comparison with Similar Compounds
3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride can be compared with other similar compounds, such as:
3-phenylthiomorpholine: Lacks the oxidized sulfur atom present in 3-phenyl-1lambda4-thiomorpholin-1-one.
3-phenyl-1lambda4-thiomorpholine-1-oxide: Similar structure but differs in the oxidation state of the sulfur atom.
Phenyl-substituted morpholines: Compounds with a similar phenyl group but different heterocyclic rings.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Properties
CAS No. |
2763759-38-0 |
---|---|
Molecular Formula |
C10H14ClNOS |
Molecular Weight |
231.7 |
Purity |
95 |
Origin of Product |
United States |
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